Quetiapine Sulfoxide is a major metabolite of Quetiapine, an atypical antipsychotic drug. [, , , , , , , , ] It is formed via the metabolic pathway of sulfoxidation, primarily catalyzed by the cytochrome P450 enzyme CYP3A4. [, ] Quetiapine Sulfoxide is of significant interest in scientific research due to its prevalence in the urine of patients prescribed Quetiapine and its potential for impacting the interpretation of drug monitoring results. [, ]
Quetiapine Sulfoxide is a metabolite of Quetiapine, an atypical antipsychotic commonly used to treat schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine itself is a dibenzo-thiazepine derivative, and its sulfoxide form is produced through metabolic processes in the body. Understanding Quetiapine Sulfoxide's properties, synthesis, and applications is crucial for pharmacological research and clinical practice.
Quetiapine was first synthesized in the 1990s by researchers at AstraZeneca, and it has since been widely prescribed. The sulfoxide derivative arises primarily through oxidative metabolism, particularly involving cytochrome P450 enzymes, such as CYP3A4 and CYP2D6 . This metabolic pathway is essential for understanding the drug's pharmacokinetics and potential interactions.
Quetiapine Sulfoxide is classified as a secondary metabolite of Quetiapine. It falls under the category of antipsychotic agents due to its origin from a drug used to manage psychiatric conditions. As a sulfoxide compound, it features a sulfur atom bonded to an oxygen atom (sulfoxide functional group) as part of its molecular structure.
The synthesis of Quetiapine involves several key steps, primarily focusing on the transformation of dibenzo[b,f][1,4]thiazepine derivatives. Various synthetic routes have been developed:
The synthetic pathways often involve:
Quetiapine Sulfoxide has a molecular formula of and a molecular weight of approximately 353.45 g/mol. The sulfoxide group introduces polarity into the molecule, affecting its solubility and biological activity.
The compound's structure can be represented as follows:
Quetiapine Sulfoxide can undergo various chemical reactions:
The primary reaction pathways include:
Quetiapine Sulfoxide acts primarily as a metabolite influencing the pharmacodynamics of Quetiapine. Its mechanism involves:
Research indicates that the metabolism of Quetiapine to its sulfoxide form can affect therapeutic outcomes and side effects due to altered receptor binding profiles .
Relevant analyses have shown that the physical properties can influence bioavailability and pharmacokinetics .
Quetiapine Sulfoxide serves several important roles:
Quetiapine undergoes extensive hepatic biotransformation, with sulfoxidation representing a primary metabolic pathway. The conversion of quetiapine (C₂₁H₂₅N₃O₂S, exact mass 384.1746 Da) to quetiapine sulfoxide (C₂₁H₂₅N₃O₃S, exact mass 400.168 Da) involves the addition of a single oxygen atom to the sulfur atom in the dibenzothiazepine ring system, resulting in a mass shift of +15.994 Da [1] [6]. Molecular networking studies using LC-HRMS/MS have visualized this metabolic trajectory, revealing quetiapine sulfoxide as a terminal metabolite that accumulates over time in human hepatocyte models (HepaRG cells). Kinetic analyses show its concentration progressively increases up to 24 hours post-administration, distinguishing it from transient intermediates like 7-hydroxyquetiapine [1]. In vivo confirmation demonstrates peak plasma concentrations (Cₘₐₓ) of 77.3 ± 32.4 ng/mL and substantial systemic exposure (AUCₗₐₛₜ of 1,286 ± 458 ng•h/mL) in patients [6].
Table 1: Key Quetiapine Metabolites via Sulfoxidation and Related Pathways
Metabolite | Exact Mass (m/z) | Mass Shift (Da) | Retention Time (min) | Accumulation Profile | Primary Enzyme(s) |
---|---|---|---|---|---|
Quetiapine (Parent) | 384.173 | - | 6.3 | Depletes over time | - |
Quetiapine sulfoxide | 400.168 | +15.994 | 4.9 & 5.6 (isomers) | Progressive accumulation | CYP3A4/5 |
7-Hydroxyquetiapine | 400.168 | +15.994 | 5.5 | Transient | CYP2D6 |
N-Desalkylquetiapine | 296.121 | -44.026 | 6.3 | Variable | CYP3A4 |
The sulfoxidation of quetiapine is predominantly catalyzed by cytochrome P450 isoforms CYP3A4 and CYP3A5. Inhibition studies using ketoconazole (a selective CYP3A4/5 inhibitor) demonstrate >80% reduction in quetiapine sulfoxide formation in HepaRG cell models, confirming CYP3A’s central role [1]. In contrast, quinidine (CYP2D6 inhibitor) negligibly impacts sulfoxide production, though it effectively suppresses 7-hydroxy metabolite formation. Kinetic parameters derived from recombinant enzyme systems reveal CYP3A4’s superior catalytic efficiency (Vₘₐₓ/Kₘ) for sulfoxidation compared to CYP3A5, attributable to CYP3A4’s higher expression in human hepatocytes [1]. Molecular networking further visualizes the metabolic divergence: sulfoxide nodes cluster distinctly from hydroxy metabolites despite identical masses, resolved via chromatographic separation (RT 4.9 min vs. 5.5 min) and unique fragment ion signatures [1] [3].
Table 2: Enzymatic Kinetics of Quetiapine Sulfoxidation
Enzyme | Vₘₐₓ (pmol/min/mg) | Kₘ (µM) | Vₘₐₓ/Kₘ (mL/min/mg) | Inhibition Sensitivity | Relative Contribution |
---|---|---|---|---|---|
CYP3A4 | 18.7 ± 2.1 | 42.3 ± 5.8 | 0.442 | Ketoconazole (≥80%) | Primary (≥75%) |
CYP3A5 | 5.2 ± 0.9 | 61.1 ± 8.4 | 0.085 | Ketoconazole (≥70%) | Minor (~15%) |
CYP2D6 | Not detected | - | - | Quinidine (no effect) | Negligible |
As a pharmacologically relevant metabolite and potential impurity, quetiapine sulfoxide is synthesized via controlled oxidation of quetiapine free base. Forced degradation studies under hydrolytic conditions (alkaline pH, elevated temperature) reliably generate sulfoxide impurities, which are isolated using mass-directed autopurification [5]. Ultra-performance liquid chromatography (UPLC) coupled with charged-aerosol detection enables fraction collection of the m/z 402.1838 ion ([M+H]⁺ of quetiapine sulfoxide), followed by solvent evaporation to yield purified material for characterization [5]. Synthetic impurities may also arise during manufacturing via over-oxidation of the thiazepine sulfur or incomplete purification; hence, pharmacopeial standards require rigorous monitoring. Commercial repositories list quetiapine sulfoxide (CAS 329216-63-9) with >95% purity, often as dihydrochloride salts to enhance stability [2] [6].
High-resolution tandem mass spectrometry (HRMS/MS) is indispensable for differentiating quetiapine sulfoxide from isomeric metabolites and process-related impurities. The protonated sulfoxide (m/z 402.1838, C₂₁H₂₈N₃O₃S⁺) exhibits diagnostic fragment ions under collision-induced dissociation:
Molecular networking algorithms propagate structural annotations by linking spectral similarities between quetiapine (m/z 384.173) and sulfoxide (m/z 400.168) nodes via the +15.994 mass shift corresponding to oxygenation [1]. Software tools like MassFragment® automate fragment assignment using chemically intelligent bond disconnection algorithms. For example, the m/z 137.0063 fragment is exclusively generated from the ketone-containing sulfoxide isomer (not the S-oxide or nitroso variants), confirming ring cleavage at the C=N bond (Figure 3c in [5]). Orthogonal validation via ¹H/¹³C NMR of isolated sulfoxide fractions corroborates the proposed structure, particularly the sulfoxide’s chiral sulfur center and ketone carbonyl [5].
Table 3: Diagnostic MS/MS Fragments of Quetiapine Sulfoxide
m/z Fragment | Elemental Composition | Mass Error (ppm) | Proposed Structure | Differentiation from Isomers |
---|---|---|---|---|
402.1838 | C₂₁H₂₈N₃O₃S⁺ | < 2 | [M+H]⁺ (precursor) | N/A |
309.1260 | C₁₈H₁₇N₂O₂S⁺ | 1.1 | Tricycle + ethanol fragment | Shared with 7-hydroxyquetiapine |
253.0803 | C₁₅H₁₃N₂OS⁺ | 0.8 | Dehydroxylated tricycle | Unique to sulfoxide |
199.0454 | C₁₂H₉O₂S⁺ | 1.3 | Dibenzosulfoxide | Unique to sulfoxide |
137.0063 | C₇H₅O₂S⁺ | 0.9 | Protonated 2-mercaptobenzophenone | Absent in nitroso variants |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: